molecular formula C13H19Cl2NO B3421950 Bupropion hydrochloride CAS No. 234447-17-7

Bupropion hydrochloride

Cat. No.: B3421950
CAS No.: 234447-17-7
M. Wt: 276.20 g/mol
InChI Key: HEYVINCGKDONRU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Bupropion hydrochloride, a unicyclic aminoketone, is a norepinephrine-dopamine reuptake inhibitor (NDRI) distinct from other antidepressant classes such as SSRIs, SNRIs, and tricyclics . It is approved for major depressive disorder (MDD), smoking cessation (branded as Zyban®), and seasonal affective disorder, with off-label use in ADHD .

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(tert-butylamino)-1-(3-chlorophenyl)propan-1-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18ClNO.ClH/c1-9(15-13(2,3)4)12(16)10-6-5-7-11(14)8-10;/h5-9,15H,1-4H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEYVINCGKDONRU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)C1=CC(=CC=C1)Cl)NC(C)(C)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6044561
Record name Bupropion hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6044561
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31677-93-7, 234447-17-7, 34911-55-2
Record name Bupropion hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=31677-93-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (-)-Bupropion hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=234447-17-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Bupropion hydrochloride [USAN:USP:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031677937
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name bupropion
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758686
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Bupropion hydrochloride
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=315851
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Bupropion hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6044561
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (±)-2-(tert-butylamino)-3'-chloropropiophenone hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.046.130
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name BUPROPION HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZG7E5POY8O
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of bupropion hydrochloride typically begins with m-chloropropiophenone as the starting material. The process involves several key steps:

Industrial Production Methods

In industrial settings, greener and safer methods are employed to synthesize this compound. Flow chemistry techniques are used to avoid the use of hazardous reagents like liquid bromine. Instead, polymer-bound pyridinium tribromide is used, and environmentally friendly solvents replace traditional ones . This method improves yield, purity, and overall process efficiency .

Chemical Reactions Analysis

Bromination of 3'-Chloropropiophenone

The initial step involves α-bromination of 3'-chloropropiophenone. Traditional methods use molecular bromine (Br₂), but greener alternatives have been explored:

EntryBrominating AgentSolventTemp (°C)TimeConversion (%)Yield (%)
3Br₂ACNrt40 min7624
4Br₂EtOAcrt40 min937
7PyBr₃ polymerACN6012 h8812
8PyBr₃ polymerEtOAc6012 h1000

Polymer-bound pyridinium tribromide (PyBr₃) in ethyl acetate eliminated bromine hazards while achieving full conversion .

Amination with tert-Butylamine

The brominated intermediate reacts with tert-butylamine. Solvent selection significantly impacts yield:

EntrySolvent Systemtert-BuNH₄⁺Br⁻ PrecipitationYield (%)
1ACNYes86
375% ACN:DCMMinimal76
585% ACN:DMSONo75

Replacing reprotoxic N-methylpyrrolidone (NMP) with acetonitrile (ACN) improved safety without compromising yield .

Hydrochloride Salt Formation

Final salt preparation uses HCl in isopropanol (IPA-HCl) at 0–10°C, achieving pH 2 for crystallization. This step yields >99.9% purity after recrystallization in methanol/isopropanol .

Metabolic Pathways and Pharmacokinetics

Bupropion undergoes hepatic metabolism primarily via CYP2B6 into active metabolites:

MetaboliteRelative PotencyAUC Ratio (vs. Bupropion)
Hydroxybupropion0.5×1.5–2.3×
Threohydrobupropion0.2×2.8×
Erythrohydrobupropion0.2×2.8×

Hydroxybupropion’s half-life extends to 32 hours in hepatic impairment, increasing systemic exposure . Renal impairment elevates bupropion AUC by 2-fold, highlighting dose-adjustment needs .

Green Chemistry Advancements

Recent innovations focus on sustainability:

Industrial Process Comparison

ParameterTraditional Method Improved Patent Process
Brominating AgentBr₂PyBr₃ polymer
SolventNMP/DCMEtOAc/ACN
Cycle Time12–48 h6–8 h
Final Purity99.7%≥99.9%
Yield70–75%86–93%

Scientific Research Applications

Major Depressive Disorder (MDD)

Bupropion has been shown to be effective in treating MDD. A systematic review highlighted that it significantly reduces depression scores across multiple clinical trials, demonstrating comparable efficacy to other antidepressant classes . The drug's action primarily involves the inhibition of norepinephrine and dopamine reuptake, contributing to its antidepressant effects.

  • Efficacy Data :
    • In a meta-analysis involving 27 trials, bupropion was efficacious in reducing depression scores in 24 trials, with a notable reduction in the Montgomery-Asberg Depression Rating Scale (MADRS) scores .
StudyDosageDurationEfficacy MeasureResult
Koshino et al. (2013)150 mg8 weeksMADRSSignificant reduction
Lineberry et al. (1990)300 mg4 weeksHAM-D-21Significant improvement

Seasonal Affective Disorder (SAD)

Bupropion is also indicated for SAD, with studies showing its effectiveness in alleviating depressive symptoms during seasonal changes. Patients have reported improved mood and functionality during winter months when treated with bupropion .

Smoking Cessation

Bupropion is utilized as a smoking cessation aid due to its ability to reduce cravings and withdrawal symptoms. It acts on the nicotinic acetylcholine receptors, thereby helping to mitigate the effects of nicotine withdrawal .

Panic Disorder

A case study reported a 47-year-old male with panic disorder who was treated with bupropion over 72 weeks. Initially starting at 150 mg daily, the dosage was increased to 300 mg due to recurrence of anxiety symptoms. The patient experienced significant improvement in panic symptoms over time but faced new challenges after prolonged treatment .

  • Clinical Measures :
    • Satisfaction-With-Life Scale (SWLS) scores improved from 7 to higher values during treatment phases.

Adverse Effects: Leukopenia

Another case documented a 33-year-old woman who developed leukopenia while on bupropion hydrochloride for mild depression and smoking cessation. Her leukocyte count dropped significantly during treatment but returned to normal after discontinuation of the drug, suggesting a potential link between bupropion and blood dyscrasias .

Pharmacokinetics and Bioequivalence

Bupropion is available in various formulations, including immediate-release and sustained-release forms. A study demonstrated bioequivalence between these formulations, indicating that both provide similar pharmacokinetic profiles, which is crucial for ensuring consistent therapeutic effects across different dosing regimens .

Summary of Findings

This compound has established itself as a versatile medication with applications extending beyond traditional antidepressant use:

  • Indications :
    • Major Depressive Disorder
    • Seasonal Affective Disorder
    • Smoking Cessation
  • Efficacy :
    • Significant reduction in depression scales
    • Effective in managing withdrawal symptoms during smoking cessation
  • Adverse Effects :
    • Potential for leukopenia and other idiosyncratic reactions

Mechanism of Action

Comparison with Similar Compounds

Data Tables

Table 1: Pharmacokinetic Comparison

Compound Half-Life (Hours) Key Metabolizing Enzyme Active Metabolites
Bupropion 14 (terminal) CYP2B6 Hydroxybupropion
Amitriptyline 10–28 CYP2C19, 2D6 Nortriptyline
Fluoxetine 4–6 days CYP2D6 Norfluoxetine
Varenicline 24 Minimal metabolism None

Table 2: Efficacy in Major Indications

Indication Bupropion Response Rate Comparator Response Rate Study Reference
MDD 48–60% (HAM-D reduction) 50–65% (SSRIs)
Smoking Cessation 33.3% (4-week quit) 48% (varenicline)
ADHD Moderate (teacher-rated) High (methylphenidate)

Table 3: Adverse Event Profile

Adverse Effect Bupropion Risk SSRI Risk TCA Risk
Seizures Low (SR/XL) Very Low Low
Sexual Dysfunction Low High Moderate
Weight Gain Neutral Moderate High (TCAs)
Cardiotoxicity Low Low High (overdose)

Key Research Findings

  • Metabolites and Efficacy : High hydroxybupropion levels (>1250 ng/mL) correlate with poor antidepressant response, suggesting a therapeutic window .
  • Formulation Impact : SR/XL formulations reduce seizure incidence (0.1% vs. 0.4% for IR) and improve adherence .
  • Neuropsychiatric Risks : 65% of patients on bupropion for smoking cessation were aware of neuropsychiatric risks, per REMS surveys .

Biological Activity

Bupropion hydrochloride is a widely used pharmaceutical compound primarily known for its role as an antidepressant and smoking cessation aid. It functions as a norepinephrine-dopamine reuptake inhibitor (NDRI) and has unique pharmacological properties that contribute to its therapeutic effects. This article explores the biological activity of this compound, including its mechanisms of action, efficacy in various clinical settings, and relevant case studies.

This compound acts primarily by inhibiting the reuptake of norepinephrine and dopamine in the brain. It is classified as a non-selective inhibitor with varying affinities for different neurotransmitter transporters:

  • Norepinephrine Transporter (NET) : Ki = 1.4 μM
  • Dopamine Transporter (DAT) : Ki = 2.8 μM
  • Serotonin Transporter (SERT) : Ki = 45 μM

Additionally, bupropion exhibits antagonistic properties at neuronal nicotinic acetylcholine receptors, which may enhance its efficacy in smoking cessation therapies .

Pharmacokinetics and Metabolism

Bupropion is extensively metabolized in the liver, primarily by the cytochrome P450 enzyme CYP2B6, leading to the formation of three major active metabolites:

  • Hydroxybupropion : Shares similar affinity for NET but exhibits approximately 50% of the antidepressant activity compared to bupropion.
  • Threohydrobupropion
  • Erythrohydrobupropion

The elimination half-lives of these compounds vary, with bupropion itself having an alpha half-life of 0.5–1.04 hours and a beta half-life of approximately 11 hours .

Major Depressive Disorder (MDD)

Numerous studies have established bupropion's efficacy in treating MDD. A systematic review and meta-analysis indicated that bupropion significantly reduced depression scores across 24 out of 27 trials, demonstrating comparable efficacy to other antidepressants .

Table 1: Summary of Clinical Trials on Bupropion for MDD

StudyDoseDurationPrimary Outcome MeasureEfficacy Rate
Koshino et al. (2013)150 mg≥8 weeksMADRS52% reduction
Lineberry et al. (1990)Not stated≥4 weeksHAM-D-2164.6% improvement
Walker et al. (1993)Not statedNot statedHAM-D-28Not stated

Panic Disorder

A notable case study involved a patient with panic disorder who was treated with bupropion over 72 weeks. Initially started on 150 mg daily, the dosage was increased to 300 mg due to recurrent anxiety symptoms. The patient exhibited significant improvement in panic symptoms and quality of life metrics over time, though some adverse effects were noted at higher doses .

Adverse Effects

While bupropion is generally well-tolerated, it can lead to side effects such as:

  • Dry mouth
  • Nausea
  • Insomnia
  • Decreased seizure threshold

A case report highlighted an instance of leukopenia associated with bupropion treatment, suggesting that blood dyscrasias may occur in rare cases .

Q & A

Q. What validated analytical methods exist for quantifying Bupropion Hydrochloride in pharmaceutical formulations?

Validated methods include reversed-phase high-performance liquid chromatography (RP-HPLC) and thin-layer chromatography (TLC). RP-HPLC allows simultaneous quantification with other compounds (e.g., Naltrexone Hydrochloride) using C18 columns and mobile phases like phosphate buffer-acetonitrile (85:15 v/v) . TLC methods using silica gel plates with ethanol-chloroform-glacial acetic acid (30:10:1 v/v) enable stability-indicating analysis, resolving degradation products from the parent compound with detection limits of 11.45 ng/band . Pharmacopeial standards (USP) recommend impurity profiling via infrared spectroscopy and chromatographic systems for related compounds (e.g., 1-(3-chlorophenyl)-2-hydroxy-1-propanone) .

Q. How do formulation parameters like hydroxypropyl methylcellulose (HPMC) viscosity influence sustained-release profiles?

HPMC viscosity directly impacts drug release kinetics. Higher-viscosity grades (e.g., K100M) slow hydration and gel formation, prolonging release. In sustained-release tablets, increasing HPMC content (1:1 drug-to-HPMC ratio) reduces release rates by 30–40% over 12 hours. Lower-viscosity HPMC (e.g., K4M) accelerates dissolution but compromises gel stability . Experimental designs (e.g., D-optimal) optimize excipient ratios while maintaining pH compatibility with Bupropion’s acid-sensitive structure .

Q. What are key considerations in designing double-blind trials for assessing Bupropion’s efficacy in neurological disorders?

Key elements include:

  • Randomization and blinding : Multi-site trials with placebo controls to minimize bias .
  • Outcome measures : Standardized scales (e.g., Conners Parent/Teacher Questionnaires) and neurocognitive tests (Continuous Performance Test) to quantify hyperactivity and attention .
  • Dose titration : Weight-adjusted dosing (3–6 mg/kg/day) with twice-daily administration to balance efficacy and adverse effects (e.g., dermatological reactions) .
  • Effect size analysis : Smaller effect sizes compared to stimulants (e.g., methylphenidate) necessitate larger sample sizes for statistical power .

Advanced Research Questions

Q. How do Bupropion metabolites influence clinical outcomes, and what methodological approaches address contradictory findings?

Hydroxybupropion (HB) and threo/erythrohydrobupropion metabolites accumulate in plasma and cerebrospinal fluid, correlating with dopaminergic toxicity. Nonresponders exhibit HB levels >1,250 ng/mL, linked to elevated homovanillic acid (HVA) and reduced treatment efficacy . Contradictions arise from metabolite-mediated curvilinear dose-response relationships. Strategies include:

  • Pharmacokinetic modeling : Steady-state metabolite monitoring via LC-MS/MS .
  • Dopaminergic biomarkers : Plasma HVA quantification to assess neurotoxicity thresholds .
  • Dose optimization : Adjusting regimens to avoid metabolite saturation while maintaining therapeutic bupropion levels .

Q. What neuroimaging techniques elucidate Bupropion’s mechanism in reducing cue-induced cravings?

Functional MRI (fMRI) reveals Bupropion’s suppression of cue-induced activation in the ventral striatum, anterior cingulate cortex, and medial orbitofrontal cortex. Methodological protocols include:

  • Task design : Cue-reactivity paradigms with cigarette-related videos during blood oxygen level-dependent (BOLD) imaging .
  • Craving modulation : Comparing pre/post-treatment BOLD signals during craving resistance, with self-reported craving scores as covariates .
  • Dopaminergic pathways : Correlating reduced activation with dopamine transporter (DAT) occupancy studies .

Q. What strategies resolve discrepancies between in vitro drug release data and in vivo pharmacokinetic profiles?

Discrepancies arise from gastrointestinal variables (pH, motility) and excipient interactions. Approaches include:

  • Biorelevant dissolution testing : Simulating gastric/intestinal fluids to predict in vivo absorption .
  • Pharmacokinetic-pharmacodynamic (PK-PD) modeling : Linking HPMC-controlled release rates to plasma concentration-time curves .
  • Comparative studies : Cross-validating dissolution data with clinical pharmacokinetic trials (e.g., Tmax and Cmax correlations) .

Methodological Considerations for Contradictory Data

  • Metabolite vs. parent drug effects : Use radiolabeled Bupropion (e.g., Bupropion-d9) to distinguish parent drug and metabolite contributions in preclinical models .
  • Confounding variables in clinical trials : Stratify analyses by covariates like CYP2B6 polymorphism (affecting HB metabolism) or comorbid diagnoses (e.g., bipolar depression) .
  • Impurity interference : Apply orthogonal analytical methods (HPLC + TLC) to validate purity assessments in stability studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Bupropion hydrochloride
Reactant of Route 2
Reactant of Route 2
Bupropion hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.